molecular formula C21H20N4O2S2 B2842910 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380342-22-3

4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2842910
CAS No.: 380342-22-3
M. Wt: 424.54
InChI Key: LTYNJTVEPIWDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one) fused with a substituted pyrazole moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) and a sulfanyl (-SH) group. Its structural complexity arises from the fusion of pyrazole, thiazine, and triazine rings, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-12-17(20(27)25(23(12)2)13-8-4-3-5-9-13)24-19(26)16-14-10-6-7-11-15(14)29-18(16)22-21(24)28/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNJTVEPIWDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(NC3=S)SC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several heterocyclic derivatives:

Compound Key Structural Features Functional Differences
Target Compound Tricyclic core, pyrazole, sulfanyl group Unique sulfur-rich framework
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Bithiazole-pyrazole hybrid, halogenated aryl groups Lacks tricyclic core; halogen substituents dominate
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine core, nitro and ester groups Planar imidazopyridine vs. non-planar tricyclic core; ester vs. sulfanyl functionality
Aglaithioduline (phytocompound) Linear alkyl chain, hydroxamate group Simpler structure; lacks fused heterocycles

Key Observations :

  • The tricyclic core in the target compound introduces steric constraints absent in simpler pyrazole-thiazole hybrids .
  • Sulfanyl groups enhance hydrogen-bonding capacity compared to ester or nitro functionalities in analogs .
Spectroscopic Comparisons

NMR and IR data for the target compound can be inferred from structurally related systems:

  • NMR : The pyrazole C-3 carbonyl (δ ~170–175 ppm in ¹³C NMR) and sulfanyl proton (δ ~3.5–4.0 ppm in ¹H NMR) are distinct markers. Regions analogous to "A" and "B" in Figure 6 of would show shifts due to the tricyclic core’s electronic effects .
  • IR : The carbonyl stretch (~1680–1720 cm⁻¹) and S-H stretch (~2550 cm⁻¹) differentiate it from compounds lacking these groups .

Preparation Methods

Condensation of Hydrazine with β-Ketoester

The pyrazolone ring is synthesized via Knorr pyrazolone synthesis, involving the condensation of phenylhydrazine with ethyl acetoacetate derivatives. Modifications include:

  • Step 1 : Reaction of 1,1-dimethylhydrazine with ethyl 3-oxo-2-phenylbutanoate in acetic acid under reflux yields 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carboxylic acid ethyl ester.
  • Step 2 : Hydrolysis of the ester using NaOH in ethanol/water (1:1) produces the carboxylic acid intermediate.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
1,1-Dimethylhydrazine Acetic acid Reflux 6 hr 78%
NaOH (2M) Ethanol/H2O 80°C 2 hr 95%

Construction of the Thieno-Pyrimidinone System

Acylation and Cyclization

The pyrazolone carboxylic acid is acylated with o-chlorobenzoyl chloride in the presence of calcium hydroxide (Ca(OH)₂) to form a 4-aroylpyrazol-5-ol intermediate. Subsequent cyclization under basic conditions yields the thieno-pyrimidinone framework:

  • Step 1 : Acylation with o-chlorobenzoyl chloride (1.2 eq) and Ca(OH)₂ (2 eq) in anhydrous 1,4-dioxane at reflux for 12 hr.
  • Step 2 : Cyclization using sodium hydride (NaH) in dimethylformamide (DMF) at 120°C for 4 hr.

Key Observations :

  • The use of Ca(OH)₂ prevents decarboxylation during acylation.
  • NaH promotes intramolecular nucleophilic substitution, forming the thieno ring.

Introduction of the Sulfanyl Group

Thiolation via Lawesson’s Reagent

The sulfanyl group is introduced by treating the cyclized intermediate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Reaction Conditions : Lawesson’s reagent (1.5 eq) in toluene at 110°C for 8 hr.
  • Yield : 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Mechanistic Insight :
Lawesson’s reagent selectively replaces oxygen with sulfur at the 5-position of the pyrimidinone ring via a radical-mediated pathway.

Final Tricyclic Assembly

Oxidative Cyclization

The tricyclic system is completed through oxidative cyclization of the thiolated intermediate using iodine in dimethyl sulfoxide (DMSO):

  • Conditions : I₂ (2 eq), DMSO, 100°C, 6 hr.
  • Yield : 58% after recrystallization from methanol.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.2 Hz, 2H, Ph), 7.48–7.36 (m, 3H, Ph), 3.12 (s, 3H, N-CH₃), 2.94 (s, 3H, S-CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₀H₁₈N₄O₂S₂ [M+H]⁺: 426.0882; found: 426.0885.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method involves simultaneous acylation, cyclization, and thiolation:

  • Reagents : Pyrazolone (1 eq), o-chlorobenzoyl chloride (1.2 eq), Lawesson’s reagent (1.5 eq), Ca(OH)₂ (2 eq).
  • Conditions : Reflux in toluene/DMF (3:1) for 24 hr.
  • Yield : 52% (lower due to competing side reactions).

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DBU) improves selectivity.
  • Sulfur Stability : The sulfanyl group is prone to oxidation. Reactions must be conducted under inert atmosphere (N₂/Ar).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade Lawesson’s reagent. Toluene/DMF mixtures offer a balance.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound, given its complex heterocyclic architecture?

  • Methodology :

  • Use reflux conditions in ethanol or dimethyl sulfoxide (DMSO) to facilitate cyclization and coupling reactions, as demonstrated in similar pyrazole-thiadiazole hybrids .
  • Employ inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfanyl (-SH) groups during synthesis .
  • Monitor reaction progress via TLC or HPLC, focusing on intermediates like 4,5-dihydro-1H-tetrazol-5-yl derivatives .
    • Key Considerations : Adjust molar ratios of precursors (e.g., coumarin derivatives, pyrazolones) to minimize side products .

Q. What analytical techniques are most effective for structural characterization?

  • Methodology :

  • 1H NMR and IR spectroscopy : Confirm the presence of sulfanyl (-SH, ~2500 cm⁻¹ in IR) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for the tricyclic core .
  • Elemental analysis : Cross-check experimental C, H, N, S percentages against theoretical values .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks .
  • Monitor degradation via HPLC for byproducts like sulfur oxides (SOₓ) or pyrazole ring-opening derivatives .
  • Store in airtight, amber vials at –20°C to preserve sulfanyl group integrity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to identify binding affinities .
  • Validate docking results with MD simulations (GROMACS) to assess stability of hydrogen bonds between the sulfanyl group and catalytic residues .
  • Prioritize synthetic analogs with substituents (e.g., methyl, phenyl) that enhance hydrophobic interactions .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?

  • Methodology :

  • Use SHELXL for refinement, focusing on resolving disorder in the tricyclic core and sulfanyl group orientation .
  • Analyze hydrogen-bonding patterns via graph-set notation to identify supramolecular motifs (e.g., R₂²(8) rings) .
  • If twinning occurs, employ SHELXD for structure solution with high-resolution (<1.0 Å) data .

Q. How should researchers address contradictory data in antimicrobial activity assays?

  • Methodology :

  • Re-test activity under standardized conditions (e.g., CLSI guidelines) using multiple microbial strains (Gram+/– bacteria, Candida spp.) .
  • Compare with structurally similar controls (e.g., 1,3,4-thiadiazole derivatives) to isolate the role of the tricyclic core .
  • Perform chemoinformatics analysis to rule out false positives from assay interference (e.g., redox activity of -SH groups) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodology :

  • Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, replacement of sulfanyl with methylthio) .
  • Evaluate changes in bioactivity (e.g., IC₅₀ shifts in enzyme inhibition) and correlate with computed parameters (logP, polar surface area) .
  • Use QSAR models to predict optimal substituents for target selectivity .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly in the solid state?

  • Methodology :

  • Map π-π stacking and hydrogen bonds (N–H···O, S–H···N) via crystallography to identify stabilizing interactions .
  • Compare packing motifs with analogs (e.g., triazol-oxadiazole hybrids) to assess the impact of the sulfanyl group .
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., S···H contacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.